4-Fluorobenzenecarbodithioic acid phenylmethyl ester
Overview
Description
4-Fluorobenzenecarbodithioic acid phenylmethyl ester is an organic compound that belongs to the class of dithioesters It is characterized by the presence of a fluorine atom on the benzene ring and a carbodithioic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzenecarbodithioic acid phenylmethyl ester typically involves the reaction of 4-fluorobenzenethiol with carbon disulfide and a suitable alkylating agent such as benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the dithioester. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Common solvents include ethanol, methanol, or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzenecarbodithioic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithioester group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Reaction Conditions: Vary depending on the specific reaction, typically involving controlled temperatures and reaction times
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols, thioethers
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluorobenzenecarbodithioic acid phenylmethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorobenzenecarbodithioic acid phenylmethyl ester involves its interaction with nucleophiles, particularly thiol groups in biomolecules. The compound can form covalent bonds with these nucleophiles, leading to the modification of the target molecules. This interaction can affect various molecular pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenethiol: Similar structure but lacks the carbodithioic acid ester group.
Benzyl 4-fluorobenzenecarbodithioate: Similar structure but with different alkyl groups.
4-Fluorobenzenecarbodithioic acid ethyl ester: Similar structure but with an ethyl ester group instead of a phenylmethyl ester group.
Uniqueness
4-Fluorobenzenecarbodithioic acid phenylmethyl ester is unique due to the presence of both the fluorine atom and the carbodithioic acid ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with nucleophiles. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl 4-fluorobenzenecarbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPQZFAGJCQRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460977 | |
Record name | 4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305378-88-5 | |
Record name | 4-Fluorobenzenecarbodithioic acid phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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